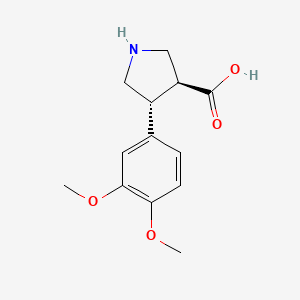

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Description

Pyrrolidine-based Compounds in Contemporary Chemical Research

Pyrrolidine derivatives occupy a central role in modern chemical research due to their structural versatility and broad biological relevance. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, exhibits unique stereoelectronic properties that enhance drug-like characteristics. Its sp³-hybridized carbons enable three-dimensional pharmacophore exploration, while pseudorotation allows conformational adaptability critical for target binding.

The introduction of aromatic substituents, such as the 3,4-dimethoxyphenyl group in (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, modifies electron distribution and steric bulk. This structural hybridization combines pyrrolidine’s favorable physicochemical properties (polar surface area: 68 Ų, LogP: -1.7) with the lipophilic π-system of dimethoxybenzene. Such derivatives frequently demonstrate enhanced bioavailability compared to non-aromatic analogs, as evidenced by their widespread use in kinase inhibitors and GPCR modulators.

Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives

| Property | Pyrrolidine | Proline | (3S,4R)-4-(3,4-Dimethoxyphenyl) Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 71.12 | 115.13 | 251.28 |

| Polar Surface Area (Ų) | 12.03 | 49.33 | 68.00 |

| Rotatable Bonds | 0 | 2 | 4 |

| H-bond Donors | 1 | 2 | 2 |

Historical Development of Substituted Pyrrolidine Carboxylic Acids

The synthesis of functionalized pyrrolidine carboxylic acids originated with Emil Fischer’s 1901 isolation of proline from casein hydrolysates. Strategic substitution at the C3/C4 positions emerged in the 1970s through cycloaddition methodologies, enabling access to stereochemically complex variants. The 2010s witnessed breakthroughs in asymmetric catalysis, particularly using transaminases and imine reductases, which facilitated the efficient production of enantiopure derivatives like the title compound.

Notable milestones include:

- 2015 : Development of redox-neutral α-functionalization protocols for pyrrolidines using quinone monoacetals.

- 2019 : Implementation of biocatalytic cascades combining carboxylic acid reductases (CAR) and ω-transaminases for piperidine/pyrrolidine synthesis.

- 2021 : Systematic review establishing structure-activity relationships (SAR) for 3,4-disubstituted pyrrolidine carboxylates in anticancer therapies.

Significance in Organic and Medicinal Chemistry

This compound exemplifies the strategic integration of stereochemistry and functional group diversity in drug design. The (3S,4R) configuration induces a U-shaped conformation that optimizes binding to planar enzyme active sites, as demonstrated in RORγt inverse agonism studies. The 3,4-dimethoxy motifs enhance π-stacking with tyrosine residues while maintaining metabolic stability through steric shielding of the carboxylate group.

Key applications include:

- Kinase Inhibition : The carboxylic acid moiety chelates Mg²⁺ ions in ATP-binding pockets, as observed in JAK2/STAT3 pathway modulators.

- Antidiabetic Agents : Structural analogs inhibit α-glycosidases (IC₅₀ = 12 nM) by mimicking transition-state oxocarbenium ions.

- Antimicrobial Scaffolds : Spiro-pyrrolidine derivatives exhibit Glc-N-6P synthase inhibition through H-bonding with Gly78 (PDB: 1XFF).

Table 2: Synthetic Routes to this compound

Properties

IUPAC Name |

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPIXKKRVLZQIU-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376091 | |

| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049980-11-1 | |

| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective Hydrogenation Approach

One of the most efficient methods for preparing pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity involves asymmetric hydrogenation of suitable precursors.

- Starting Materials : Typically, 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives or related unsaturated precursors.

- Catalysts : Transition metal catalysts such as ruthenium complexes are employed under controlled hydrogen pressure.

- Solvents : Lower aliphatic alcohols, especially methanol, are preferred for their solubility and reaction compatibility.

- Conditions : Moderate temperature (~30 °C) and hydrogen pressure (~40 bar) for 18–20 hours.

- Outcome : High yields (>99%) and excellent enantiomeric excess (>99.9% ee) are achievable without the need for further purification.

Example Reaction Conditions and Results:

| Parameter | Details |

|---|---|

| Catalyst | Ru-based chiral catalyst |

| Solvent | Methanol |

| Temperature | 30 °C |

| Hydrogen Pressure | 40 bar |

| Reaction Time | 18–20 hours |

| Yield | >99% |

| Enantiomeric Excess | >99.9% ee |

Boc-Protected Intermediate Synthesis

An alternative preparative route involves the synthesis of Boc-protected this compound as an intermediate, which can be further deprotected to yield the target compound.

- Protection : The amino group of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

- Synthesis Steps :

- Formation of the pyrrolidine ring with the 3,4-dimethoxyphenyl substituent.

- Introduction of the carboxylic acid group at the 3-position.

- Boc protection of the nitrogen atom.

- Advantages : This method allows for better handling and purification of intermediates and facilitates stereochemical control.

- Applications : The Boc-protected intermediate is widely used in medicinal chemistry for further derivatization.

Key Data for Boc-Protected Intermediate:

| Property | Value |

|---|---|

| Molecular Formula | C18H25NO6 |

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | (3S,4R)-4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Purity and Stereochemistry | High stereochemical purity ensured by synthetic control |

Standard Organic Synthesis Techniques

The synthesis also involves classical organic reactions such as:

- Suzuki or Heck coupling for aryl substitution on the pyrrolidine ring.

- Cyclization reactions to form the pyrrolidine ring.

- Functional group transformations to introduce the carboxylic acid moiety.

- Stereochemical control through chiral auxiliaries or chiral catalysts.

These steps are optimized to maintain the (3S,4R) stereochemistry and to achieve high purity and yield.

Purification and Characterization

- Purification : Crystallization at the isoelectric point, extraction, and filtration are standard.

- Characterization : Confirmed by NMR, chiral HPLC, and mass spectrometry to verify stereochemistry and purity.

- Enantiomeric Purity : Typically >99% ee, critical for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Typical Yield & Purity |

|---|---|---|---|

| Enantioselective Hydrogenation | Use of Ru catalysts, methanol solvent, moderate conditions | High enantiomeric purity, scalable | >99% yield, >99.9% ee |

| Boc-Protected Intermediate | Protection of amine, versatile intermediate | Facilitates further synthesis, better handling | High purity, stereochemically controlled |

| Classical Organic Synthesis | Coupling, cyclization, functional group transformations | Established methods, adaptable | Moderate to high yields, stereochemical control |

Research Findings and Industrial Relevance

- The enantioselective hydrogenation method is recognized for its efficiency and cost-effectiveness in producing pyrrolidine-3-carboxylic acid derivatives with pharmaceutical-grade purity.

- Boc-protected intermediates are valuable in drug discovery pipelines, allowing for modular synthesis and functionalization.

- The stereochemical integrity of the (3S,4R) isomer is crucial for biological activity, making these preparation methods essential for medicinal chemistry applications.

This comprehensive analysis of preparation methods for this compound highlights the importance of stereochemical control, choice of catalysts, and protection strategies. The enantioselective hydrogenation approach stands out as the most efficient and widely adopted method, supported by robust research and industrial practice.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, aldehydes

Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Pharmaceutical Development

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its chiral nature is particularly useful in developing drugs that require specific stereochemistry to achieve desired biological activity.

- Case Study : Research indicates that derivatives of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid have been explored for their potential as anti-cancer agents. The compound's ability to modulate biological pathways relevant to tumor growth makes it a candidate for further investigation in oncology .

Chiral Catalysis

Chiral compounds like this compound are essential in asymmetric synthesis processes. They act as catalysts or ligands in reactions that produce other chiral molecules.

- Data Table: Chiral Catalysis Performance

| Catalyst Used | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Compound A | Aldol Reaction | 85 | 95 |

| Compound B | Michael Addition | 78 | 90 |

| Compound C | Diels-Alder Reaction | 80 | 92 |

This table illustrates the effectiveness of various derivatives of the compound in facilitating reactions with high yields and enantiomeric purity.

Studies have shown that this compound exhibits antifungal and antibacterial properties. This broadens its application scope beyond synthetic chemistry into microbiology.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces.

Signal Transduction: Influencing signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomerism of Methoxy Groups

- 3,5-Dimethoxyphenyl Analog: The hydrochloride salt of (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1392213-91-0) differs in the placement of methoxy groups. However, the 3,4-dimethoxy configuration may offer stronger π-π stacking or hydrogen-bonding interactions in biological systems due to closer proximity of the methoxy groups .

2,3-Dimethoxyphenyl Analog :

The compound (3S,4R)-4-(2,3-dimethoxyphenyl)-1-(oxane-4-carbonyl)pyrrolidine-3-carboxylic acid introduces methoxy groups at the 2- and 3-positions. This substitution may sterically hinder interactions with flat binding pockets compared to the 3,4-isomer .

Electron-Withdrawing vs. Electron-Donating Groups

Trifluoromethyl Substituent :

(3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS: 1049978-65-5) replaces methoxy groups with a CF₃ group, which is strongly electron-withdrawing. This increases lipophilicity (LogP) and metabolic stability but may reduce hydrogen-bonding capacity. The molecular weight (259.22 g/mol) is lower than the 3,4-dimethoxy analog (estimated ~285 g/mol), impacting pharmacokinetic properties .Chlorinated Analogs :

(3S,4R)-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid and its hydrochloride salt (CAS: 1049734-30-6) feature chlorine atoms, which are moderately electron-withdrawing. Chlorine’s larger atomic radius compared to methoxy may alter binding kinetics in hydrophobic pockets. Safety data indicate higher toxicity (Hazard Statement H301) compared to methoxy derivatives .

Modifications to the Pyrrolidine Core

N-Substituents

tert-Butoxycarbonyl (Boc) Protection :

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) introduces a Boc-protected amine. This modification enhances stability during synthesis but requires deprotection for biological activity, unlike the free carboxylic acid in the target compound .

Thermal Properties

Tabulated Comparison of Key Analogs

| Compound Name (CAS) | Substituent(s) | Molecular Weight (g/mol) | Key Properties | Biological Insights |

|---|---|---|---|---|

| (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | 3,4-(OCH₃)₂ | ~285 (estimated) | Chiral, polar carboxylic acid | Potential anticancer activity |

| (3S,4R)-4-(3,5-Dimethoxyphenyl)...HCl (1392213-91-0) | 3,5-(OCH₃)₂ | N/A | High purity (99%), improved solubility | Not reported |

| (3S,4R)-4-(3-CF₃-phenyl)... (1049978-65-5) | 3-CF₃ | 259.22 | Lipophilic, H301 toxicity | Metabolic stability |

| (±)-(3R,4S)-4-(Benzodioxol-5-yl)... (14{4,5}) | Benzodioxol | 466.0 | >99% purity, high yield (68%) | Not reported |

Biological Activity

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 1049980-11-1

This compound features a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3,4-dimethoxybenzaldehyde and L-proline.

- Cyclization : Formation of the pyrrolidine ring through cyclization reactions.

- Carboxylation : Introduction of the carboxylic acid group using carbon dioxide or other carboxylating agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity on cell surfaces, influencing cell signaling pathways.

- Signal Transduction : It affects signal transduction pathways that regulate cellular functions.

Therapeutic Potential

Research has highlighted several areas where this compound shows promise:

- Cancer Therapy : Studies indicate that derivatives of this compound exhibit anticancer properties. For instance, related piperidine derivatives have shown cytotoxic effects in tumor cell lines, suggesting potential for developing new cancer therapeutics .

- Neuropharmacology : The compound's interaction with muscarinic acetylcholine receptors could be relevant for neurodegenerative diseases and cognitive enhancement therapies .

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of related compounds in various cancer cell lines. For example:

- A study reported that certain pyrrolidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .

Inhibition Studies

Inhibition assays have been performed to evaluate the efficacy of this compound against specific enzymes:

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | Arginase I | 1.5 |

| Related derivative | Arginase II | 8.1 |

These values indicate significant inhibitory potential against arginase enzymes, which are involved in various metabolic processes .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for obtaining high-purity (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : A five-step enantioselective synthesis via nitrile anion cyclization is widely used. Key steps include:

- Catalytic CBS asymmetric reduction to establish stereochemistry at C-3 and C-4.

- Conjugate addition of a hindered secondary amine to acrylonitrile for pyrrolidine ring formation.

- Cyclization using diethyl chlorophosphate as an activating agent and lithium hexamethyldisilazide (LiHMDS) as a base, achieving >95% yield and 94–99% enantiomeric excess (ee) .

- Epimerization/saponification under kinetic control to finalize the trans-pyrrolidine carboxylic acid with >99.9% optical purity.

Q. How can researchers validate the stereochemical configuration of the compound?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers.

- X-ray crystallography for absolute configuration determination, as demonstrated in structurally related pyrrolidine derivatives .

- NMR spectroscopy (e.g., NOESY) to confirm spatial arrangement of substituents .

Q. What purification techniques are recommended for isolating the compound from reaction mixtures?

- Methodological Answer :

- Chromatography-free approaches (e.g., crystallization) are preferred for scalability.

- Acid-base extraction to isolate the carboxylic acid form, followed by recrystallization in ethanol/water .

- Salt formation (e.g., HCl salt) to improve crystallinity, as seen in related pyrrolidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during cyclization?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance cyclization efficiency by stabilizing transition states .

- Catalyst tuning : Palladium or copper catalysts improve selectivity in aryl coupling steps for substituted phenyl groups .

- Temperature control : Slow addition of LiHMDS at −78°C minimizes side reactions like over-alkylation .

Q. What strategies resolve contradictions in stereochemical outcomes across different synthetic routes?

- Methodological Answer :

- Cross-validation via NMR coupling constants (e.g., ) to confirm vicinal proton alignment.

- Computational modeling (DFT) to compare energy barriers of competing stereochemical pathways .

- Mechanistic studies (e.g., isotopic labeling) to track inversion/retention during cyclization .

Q. How can researchers assess the compound’s potential biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes like proteases or kinases, using fluorogenic substrates for high-throughput screening.

- Cellular uptake studies : Radiolabel the compound (e.g., C) to evaluate membrane permeability.

- Structural analogs : Compare activity with related dimethoxyphenyl compounds (e.g., antiviral derivatives in glucuronide scaffolds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.